1-butyl-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-butyl-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound is characterized by its multiple pyrazole rings and a pyridine ring, which are substituted with various alkyl and methyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The key steps include the formation of the pyrazole rings and their subsequent functionalization. Common reagents used in these reactions include hydrazines, aldehydes, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-butyl-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-butyl-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl-3,5-dimethylbenzene: A similar compound with a benzene ring substituted with tert-butyl and methyl groups.
1,3-Dimethyl-5-tert-butylbenzene: Another similar compound with a benzene ring substituted with tert-butyl and methyl groups.
Uniqueness
1-butyl-N-{3,5-dimethyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its complex structure, which includes multiple pyrazole rings and a pyridine ring. This complexity imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C25H34N8O |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
1-butyl-N-[3,5-dimethyl-1-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrazol-4-yl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H34N8O/c1-9-10-11-32-24-22(16(4)29-32)20(12-14(2)26-24)25(34)27-23-17(5)30-33(19(23)7)13-21-15(3)28-31(8)18(21)6/h12H,9-11,13H2,1-8H3,(H,27,34) |
InChI Key |
BYQIKXUFZJITIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=NC(=CC(=C2C(=N1)C)C(=O)NC3=C(N(N=C3C)CC4=C(N(N=C4C)C)C)C)C |
Origin of Product |
United States |
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